molecular formula C19H13F2NO B11174077 N-(3,4-difluorophenyl)biphenyl-4-carboxamide

N-(3,4-difluorophenyl)biphenyl-4-carboxamide

Cat. No.: B11174077
M. Wt: 309.3 g/mol
InChI Key: VMSJEWWXDWMIGZ-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a biphenyl structure, with a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-(3,4-Difluorophenyl)-[1,1’-biphenyl]-4-carboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Difluorophenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its reactivity and stability, making it a valuable compound in various research fields .

Properties

Molecular Formula

C19H13F2NO

Molecular Weight

309.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H13F2NO/c20-17-11-10-16(12-18(17)21)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23)

InChI Key

VMSJEWWXDWMIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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